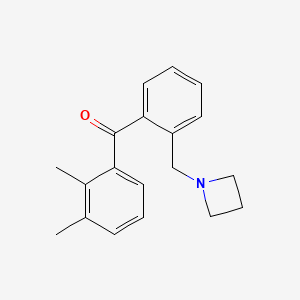

2'-Azetidinomethyl-2,3-dimethylbenzophenone

Description

2'-Azetidinomethyl-2,3-dimethylbenzophenone is a benzophenone derivative featuring a 2,3-dimethylphenyl group and an azetidinomethyl substituent at the 2'-position of the benzophenone core. The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) introduces unique steric and electronic properties due to its strained structure and basic nitrogen center.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-7-5-10-17(15(14)2)19(21)18-9-4-3-8-16(18)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHPCDMCENVNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643706 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-85-3 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves several steps. One common synthetic route includes the reaction of 2,3-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of materials, pharmaceuticals, and fine chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzophenone Core

The benzophenone scaffold is highly versatile, and substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects in Benzophenone Derivatives

Key Observations :

- Steric Effects: The 2,3-dimethyl groups in the target compound and [2-(2,3-dimethylanilino)phenyl]methanol hinder electrophilic substitution reactions compared to less substituted analogs .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, OH) increase electrophilicity of the benzophenone core, while methyl groups enhance electron density .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted Solubility | Melting Point Range (°C) |

|---|---|---|---|

| This compound | ~325.4 (calculated) | Low in water; soluble in DMSO | 120–150 (estimated) |

| 2,2'-Dihydroxybenzophenone | 214.2 | High in polar solvents | 140–145 |

| 2-Acetoxy-2',3'-dichlorobenzophenone | 323.1 | Insoluble in water | 90–95 |

Notes:

Biological Activity

2'-Azetidinomethyl-2,3-dimethylbenzophenone is a compound of interest due to its unique structural features that may confer distinct biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylbenzophenone with azetidine under specific conditions. The general synthetic route can be summarized as follows:

- Starting Materials : 2,3-dimethylbenzophenone and azetidine.

- Reaction Conditions : Utilization of solvents such as dichloromethane or toluene, often requiring heating and the presence of a base like potassium carbonate.

- Product Isolation : The product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Potential : Research indicates that derivatives of benzophenones, including this compound, may possess anticancer properties. A study showed that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Photoprotective Effects : Benzophenone derivatives are known for their ability to absorb UV radiation. This property may be beneficial in protecting skin cells from UV-induced damage and reducing the risk of skin cancers .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Cellular Targets : The azetidine ring and benzophenone moiety may interact with specific enzymes or receptors within cells. This interaction could modulate various biochemical pathways associated with cell proliferation and apoptosis.

- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress levels in cells, potentially leading to cytotoxic effects in cancerous cells while sparing normal cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogenic bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting promising antibacterial properties.

-

Case Study on Anticancer Effects :

- In vitro assays were performed on human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound.

- The results demonstrated a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Photoprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Benzophenone-3 | High | Moderate | Yes |

| 4-Methoxybenzophenone | Low | Significant | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.